[(2R)-oxolan-2-yl]methyl prop-2-enoate
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Overview
Description
[(2R)-oxolan-2-yl]methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-oxolan-2-yl]methyl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of (2R)-oxolan-2-ylmethanol with acrylic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(2R)-oxolan-2-ylmethanol+acrylic acidcatalyst[(2R)-oxolan-2-yl]methyl prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-oxolan-2-yl]methyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2R)-oxolan-2-ylmethanol and acrylic acid.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with nucleophiles, such as hydrogen halides or water.
Polymerization: The compound can undergo radical polymerization to form polythis compound, which has applications in materials science.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or water in the presence of a catalyst.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Major Products
Hydrolysis: (2R)-oxolan-2-ylmethanol and acrylic acid.
Addition Reactions: Haloalkanes or alcohols, depending on the nucleophile.
Polymerization: Polythis compound.
Scientific Research Applications
[(2R)-oxolan-2-yl]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and biodegradability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of specialty polymers and coatings with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of [(2R)-oxolan-2-yl]methyl prop-2-enoate depends on its application. In polymerization reactions, the compound undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. The molecular targets and pathways involved in its biological applications are still under investigation, but its biocompatibility and ability to form stable polymers make it a promising candidate for drug delivery and medical applications.
Comparison with Similar Compounds
[(2R)-oxolan-2-yl]methyl prop-2-enoate can be compared with other similar compounds, such as:
Methyl methacrylate: Another ester used in polymer synthesis, but with different mechanical properties and applications.
Ethyl acrylate: Similar in structure but with an ethyl group instead of an oxolane ring, leading to different reactivity and polymer properties.
Butyl acrylate: Used in the production of flexible polymers, but with different physical and chemical characteristics compared to this compound.
The uniqueness of this compound lies in its oxolane ring, which imparts specific properties to the resulting polymers, such as enhanced biocompatibility and mechanical strength.
Properties
IUPAC Name |
[(2R)-oxolan-2-yl]methyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCGLKMOXLBOD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC[C@H]1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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